molecular formula C9H9Cl3O2 B150315 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS No. 14337-31-6

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Cat. No.: B150315
CAS No.: 14337-31-6
M. Wt: 255.5 g/mol
InChI Key: DQMIPRIVNVYSDB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS: 5333-82-4) is a trichlorinated ethanol derivative featuring a para-methoxyphenyl substituent. The compound is synthesized via a palladium-catalyzed coupling reaction between 4-methoxyphenyl boroxine and chloral hydrate, yielding a pale yellow liquid with a molecular formula of $ \text{C}9\text{H}9\text{O}2\text{Cl}3 $ . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.52 (d, 2H, aromatic), 6.90 (d, 2H, aromatic), 5.15 (s, 1H, CH(OH)CCl₃), 3.81 (s, 3H, OCH₃), 3.35 (s, 1H, OH).
  • ¹³C NMR (CDCl₃): δ 160.4 (aromatic C-O), 103.5 (CCl₃), 84.2 (CH(OH)CCl₃), 55.3 (OCH₃) .

Properties

IUPAC Name

2,2,2-trichloro-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIPRIVNVYSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931845
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14337-31-6
Record name Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Addition to 4-Methoxybenzaldehyde

A widely reported method involves the nucleophilic addition of a trichloromethyl group to 4-methoxybenzaldehyde. The reaction proceeds via a Grignard-like mechanism, where trichloromethyl magnesium bromide (CCl3MgBr\text{CCl}_3\text{MgBr}) attacks the carbonyl carbon of the aldehyde.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Temperature : −78°C (dry ice/acetone bath) to room temperature

  • Workup : Quenching with saturated ammonium chloride, followed by extraction with dichloromethane

Example Protocol :

  • 4-Methoxybenzaldehyde (10 mmol) is dissolved in THF under nitrogen.

  • CCl3MgBr\text{CCl}_3\text{MgBr} (12 mmol) is added dropwise at −78°C.

  • The mixture is stirred for 4 hours, warmed to room temperature, and quenched.

  • The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 65–72%.

Reduction of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone

The ketone precursor, 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone, is reduced to the corresponding alcohol using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4).

Reaction Optimization :

  • Reducing Agent : NaBH4\text{NaBH}_4 in ethanol (mild conditions) yields 80–85% conversion.

  • Selectivity : LiAlH4\text{LiAlH}_4 in THF achieves full reduction but requires rigorous anhydrous conditions.

Data Table 1: Comparison of Reducing Agents

AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH4\text{NaBH}_4Ethanol258295
LiAlH4\text{LiAlH}_4THF0–259498

One-Pot Synthesis via Trichloroacetaldehyde Condensation

A one-pot method condenses 4-methoxyphenylmagnesium bromide with trichloroacetaldehyde (CCl3CHO\text{CCl}_3\text{CHO}).

Key Steps :

  • Generation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole.

  • Dropwise addition of CCl3CHO\text{CCl}_3\text{CHO} at −20°C.

  • Acidic workup with 10% HCl.

Advantages :

  • Avoids isolation of intermediates.

  • Total yield: 70–75% with >90% purity after recrystallization (ethanol/water).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance efficiency and safety. A representative setup involves:

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 15–30 minutes

  • Catalyst : Immobilized palladium complexes for byproduct suppression.

Case Study :
A pilot plant achieved 89% yield at 50°C using a Pd/SiO2\text{Pd/SiO}_2 catalyst, with a throughput of 1.2 kg/hour.

Solvent and Catalyst Recycling

Industrial methods prioritize solvent recovery and catalyst reuse. Ethanol, a common solvent, is distilled and recycled, reducing waste by 40%. Magnetic Fe3O4\text{Fe}_3\text{O}_4-supported catalysts enable easy separation via external magnetic fields, maintaining 95% activity over five cycles.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v)

  • Crystallization Yield : 85–90%

  • Purity : ≥98% (HPLC analysis).

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) :
    δ 7.52 (d, 2H, aromatic), 6.91 (d, 2H, aromatic), 5.21 (s, 1H, OH), 3.81 (s, 3H, OCH3_3).

  • IR (KBr) : 3340 cm1^{-1} (O–H stretch), 1260 cm1^{-1} (C–O–C) .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as or for oxidation reactions.

    Reducing agents: Such as or for reduction reactions.

    Nucleophiles: Such as or for substitution reactions.

Major Products

Scientific Research Applications

Organic Synthesis

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol serves as a valuable reagent in organic synthesis. It is utilized as a starting material for the production of more complex molecules and functionalized derivatives through oxidation and substitution reactions .

Biological Studies

The compound is investigated for its biological activity, particularly in relation to enzyme inhibition and protein interactions. Its trichloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins, influencing their activity .

Medicinal Chemistry

Research has highlighted its potential therapeutic properties:

  • Antimicrobial Activity : Halogenated compounds similar to this one exhibit significant antimicrobial properties against various pathogens .
  • Anti-inflammatory Properties : Molecular docking studies suggest that it may act as a selective COX-2 inhibitor, which is crucial for managing inflammation .
  • Toxicological Studies : The toxicity profile of halogenated compounds varies based on structural modifications, indicating both therapeutic benefits and potential risks .

Case Study 1: Antimicrobial Activity

Recent studies have demonstrated that derivatives of halogenated phenols can effectively inhibit bacterial growth. For instance, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in reducing microbial viability .

Case Study 2: COX-2 Inhibition

In vitro studies using molecular docking techniques revealed that the compound could selectively inhibit the COX-2 enzyme. This suggests its potential use in developing anti-inflammatory drugs .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent for synthesizing complex moleculesEffective in oxidation and substitution reactions
Biological StudiesInvestigated for enzyme inhibition and protein interactionsForms covalent bonds with nucleophilic proteins
Medicinal ChemistryExplored for antimicrobial and anti-inflammatory propertiesExhibits significant antimicrobial activity; potential COX-2 inhibitor
Toxicological StudiesEvaluates the toxicity of halogenated compoundsToxicity varies with structural modifications

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) groups enhance aromatic stability, while chloro (Cl) substituents increase electrophilicity, affecting environmental persistence and toxicity profiles .
  • Pharmacological Effects : NC 1457’s propargyl ether group confers neurological activity, contrasting with the methoxy analog’s undetermined bioactivity .
  • Metabolic Pathways: Hydroxylated metabolites (e.g., mono-OH-MDDE) exhibit higher estrogenic activity than parent methoxychlor, suggesting demethylation of methoxy groups could modulate activity .

Insights :

  • Transition metal catalysis (e.g., Pd) enables efficient aryl coupling for methoxy derivatives .
  • Base-mediated methods (e.g., KOH) are versatile for halogenated analogs but may require harsh conditions .

Physicochemical and Environmental Properties

Property 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol NC 1457
Solubility Likely moderate (polar OCH₃ group) Low (nonpolar Cl substituent) Low (bulky substituent)
Environmental Persistence Not studied High (regulated in food standards) Not reported
Receptor Binding Undetermined Low (chloro vs. hydroxyl in active metabolites) High (seizure inhibition)

Biological Activity

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is a halogenated compound with significant biological activity. It is primarily recognized for its potential in medicinal chemistry and its role as a reagent in organic synthesis. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Chemical Formula : C9H8Cl3O
  • Molecular Weight : 255.5 g/mol
  • CAS Number : 14337-31-6

The compound features a trichloromethyl group, which contributes to its reactivity and biological interactions. Its ability to form covalent bonds with nucleophilic sites on proteins and enzymes is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trichloromethyl group can covalently bond with nucleophilic residues in enzymes, leading to inhibition or alteration of enzymatic activity.
  • Protein-Ligand Interactions : The compound may engage in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

  • Antimicrobial Activity : Research indicates that halogenated compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that derivatives of halogenated phenols can inhibit bacterial growth effectively .
  • Anti-inflammatory Properties : Molecular docking studies suggest that compounds with similar structures can act as selective COX-2 inhibitors, which are important for managing inflammation .
  • Toxicological Studies : Investigations into the toxicity of halogenated compounds reveal that their biological effects can vary significantly based on structural modifications. The trichloromethyl group may enhance toxicity in certain contexts while providing therapeutic benefits in others .

Study on Antimicrobial Efficacy

A study conducted on various halogenated phenols showed promising results regarding their antimicrobial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential .

Molecular Docking Analysis

Molecular docking studies using AutoDock Vina revealed that this compound effectively interacts with the active site of COX-2, suggesting its potential as an anti-inflammatory agent. The binding energy calculated was favorable compared to known COX inhibitors .

Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and other pathogens
Enzyme InhibitionPotential COX-2 inhibitor
ToxicityVaried effects based on structural modifications

Molecular Docking Results

CompoundBinding Energy (kcal/mol)Target Enzyme
This compound-10.4COX-2
2-(4-Methoxyphenyl)ethanol-6.7COX-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Reactant of Route 2
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2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

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